2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid
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Overview
Description
2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2,2-dimethylpropanamido group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid typically involves the acylation of 6-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(2,2-Dimethylpropanamido)-6-carboxybenzoic acid.
Reduction: 2-(2,2-Dimethylpropylamino)-6-methylbenzoic acid.
Substitution: 2-(2,2-Dimethylpropanamido)-6-nitrobenzoic acid (nitration product).
Scientific Research Applications
2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethylpropanamido)benzoic acid: Lacks the methyl group at the 6-position.
2-(2,2-Dimethylpropanamido)-4-methylbenzoic acid: Methyl group is at the 4-position instead of the 6-position.
2-(2,2-Dimethylpropanamido)-6-chlorobenzoic acid: Chlorine atom replaces the methyl group at the 6-position.
Uniqueness
2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid is unique due to the specific positioning of the 2,2-dimethylpropanamido group and the methyl group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
179810-46-9 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-6-methylbenzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
JZRLLLULSVYCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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